5-Methyl-2-(trifuloromethyl)-4-thiazoleacetic Acid
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Overview
Description
5-Methyl-2-(trifuloromethyl)-4-thiazoleacetic Acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a trifluoromethyl group and a carboxylic acid group makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifuloromethyl)-4-thiazoleacetic Acid typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiazole with acetic acid derivatives under specific conditions. One common method includes the use of triethylamine as a base and a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifuloromethyl)-4-thiazoleacetic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
5-Methyl-2-(trifuloromethyl)-4-thiazoleacetic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifuloromethyl)-4-thiazoleacetic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its ability to penetrate biological membranes and interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)thiazole: Similar structure but lacks the carboxylic acid group.
4-Methylthiazole: Contains a methyl group instead of a trifluoromethyl group.
Thiazole-4-acetic Acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
5-Methyl-2-(trifuloromethyl)-4-thiazoleacetic Acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-Methyl-2-(trifluoromethyl)-4-thiazoleacetic acid (MTAA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis, pharmacological evaluation, and case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
MTAA is characterized by the presence of a thiazole ring, which is known for its biological significance. The trifluoromethyl group enhances lipophilicity and biological activity, making MTAA a candidate for various pharmacological studies.
1. Antitumor Activity
MTAA has been investigated for its antitumor properties. A study reported that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and metastasis, particularly through the modulation of protein kinases such as EGFR (epidermal growth factor receptor) .
Table 1: Cytotoxicity of MTAA Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
MTAA | A549 | 0.35 |
MTAA | MCF-7 | 3.24 |
MTAA | PC-3 | 5.12 |
2. Antimicrobial Activity
MTAA and its derivatives have also shown promising antimicrobial activity against various pathogens. Research indicates that thiazole-based compounds possess broad-spectrum activity, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Efficacy of MTAA Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
MTAA | E. coli | 32 µg/mL |
MTAA | S. aureus | 16 µg/mL |
MTAA | A. niger | 64 µg/mL |
3. Anti-inflammatory Activity
The anti-inflammatory properties of MTAA have been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases . This activity suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Studies
Case Study 1: Antitumor Mechanism Exploration
In a recent study focusing on the antitumor effects of MTAA, researchers observed that treatment with the compound led to significant apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, demonstrating that MTAA induced G2/M phase arrest in A549 cells .
Case Study 2: Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial efficacy of MTAA against clinical isolates of bacteria and fungi. The results indicated that MTAA exhibited potent inhibitory effects, particularly against multidrug-resistant strains, highlighting its potential as a lead compound in antibiotic development .
Properties
Molecular Formula |
C7H6F3NO2S |
---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C7H6F3NO2S/c1-3-4(2-5(12)13)11-6(14-3)7(8,9)10/h2H2,1H3,(H,12,13) |
InChI Key |
OAQOFFBGTBPPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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